molecular formula C13H16F3N3O2 B8510747 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B8510747
M. Wt: 303.28 g/mol
InChI Key: OQUBJMPZLVFOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034903B2

Procedure details

tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate (7.5 g, 18.6 mmol) was dissolved in HCl solution (2 M, MeOH, 100 mL). The resulting solution was refluxed for 2 h. The solvent was removed under vacuo and the crude was washed by dichloromethane twice and was basified to pH 10 by NaOH solution (6N). The final precipitates (5.6 g, 18.5 mmol, 99%) were filtered and dried under high vacuum. The final product (PTU/2) was served as a scaffold for the following urea inhibitors synthesis. 1H NMR (d6-DMSO, 300 Mhz): ∂ 1.19 (m, 2H), 1.74 (d, J=9 Hz, 2H), 2.10 (br, 1H), 2.48 (m, 2H), 2.87 (d, J=9 Hz, 2H), 2.90 (m, 1H), 6.18 (d, J=8 Hz, 1H), 7.20 (d, J=9 Hz, 2H), 7.46 (d, J=9 Hz, 2H), 8.52 (s, 1H). 19F NMR (d6-DMSO, 300 Mhz): ∂ 57.17.
Name
tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:28])([F:27])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:26])[NH:12][CH:13]2[CH2:18][CH2:17][N:16](C(OC(C)(C)C)=O)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1>Cl>[NH:16]1[CH2:17][CH2:18][CH:13]([NH:12][C:11]([NH:10][C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:1])([F:27])[F:28])=[CH:5][CH:6]=2)=[O:26])[CH2:14][CH2:15]1

Inputs

Step One
Name
tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
Quantity
7.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC(NC1CCN(CC1)C(=O)OC(C)(C)C)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuo
WASH
Type
WASH
Details
the crude was washed by dichloromethane twice
CUSTOM
Type
CUSTOM
Details
The final precipitates (5.6 g, 18.5 mmol, 99%)
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The final product (PTU/2) was served as a scaffold for the following urea inhibitors synthesis

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.